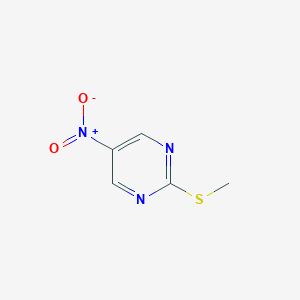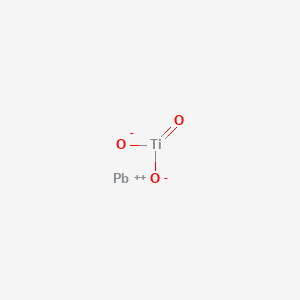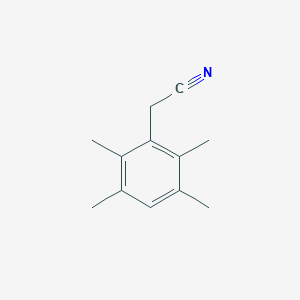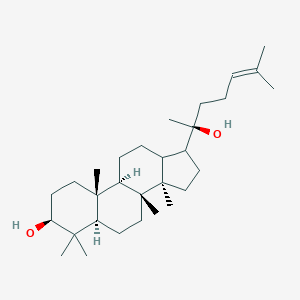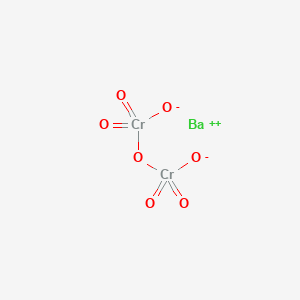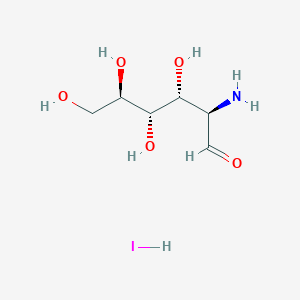![molecular formula C14H17NO4 B084779 1-[(苄氧羰基)哌啶-4-羧酸] CAS No. 10314-98-4](/img/structure/B84779.png)
1-[(苄氧羰基)哌啶-4-羧酸]
概述
描述
“1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 . It has a molecular weight of 263.29 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isOC(=O)C1CCN(CC1)C(=O)OCc2ccccc2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis . Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 443.9±45.0 °C at 760 mmHg . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .科学研究应用
Synthesis of Pharmaceutical Compounds
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is pivotal in the formation of compounds with potential therapeutic effects. For instance, it has been used in the synthesis of Donepezil , a medication commonly prescribed for Alzheimer’s disease management .
Development of PET Ligands
The benzyloxy carbonyl group in the compound is instrumental in the development of Positron Emission Tomography (PET) ligands. These ligands are crucial for imaging and diagnostic purposes, particularly in oncology to track tumor progression and response to treatments .
Creation of Selective Receptor Antagonists
Researchers utilize this compound to develop selective antagonists for various receptors. For example, it serves as a reactant in the creation of selective α1 receptor antagonists , which have implications in treating conditions like hypertension and benign prostatic hyperplasia .
Allylic Alkylation Reactions
In organic chemistry, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is used in stereospecific allylic alkylation reactions. These reactions are fundamental in constructing carbon-carbon bonds, leading to the formation of complex molecules with high stereocontrol .
Reactions with Grignard Reagents
The compound is also employed in reactions with Grignard reagents. These reactions are essential for forming carbon-heteroatom bonds, which are a cornerstone in the synthesis of a wide array of organic compounds .
Fluorodenitrations and Nitrodehalogenations
It plays a role in fluorodenitrations and nitrodehalogenations, which are chemical processes used to introduce fluorine atoms into organic molecules. This is particularly important in the synthesis of fluoropharmaceuticals , which are gaining prominence in the field of medicinal chemistry .
Cathepsin B Inhibition for Antibiotic Development
The compound is a reactant in the synthesis of antibiotic nitroxoline derivatives. These derivatives are studied for their potential to inhibit Cathepsin B , an enzyme implicated in various pathological processes, including cancer and inflammatory diseases .
Cardiovascular Disease Therapy
Lastly, it is used in the synthesis of RhoA inhibitors . These inhibitors are being researched for their potential application in cardiovascular disease therapy, offering a novel approach to treating heart-related ailments .
安全和危害
作用机制
Target of Action
This compound is often used as a building block in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the final product.
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, including orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . Therefore, it may indirectly influence biochemical pathways related to platelet aggregation.
Pharmacokinetics
Its physical properties such as molecular weight (26329 g/mol) and LogP (166) suggest that it may have reasonable bioavailability .
属性
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPNQRAHXRPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | |
CAS RN |
10314-98-4 | |
| Record name | 1-Carbobenzoxy-4-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

